2-Amino-1-(3-(ethoxymethyl)pyrrolidin-1-yl)ethan-1-one
Overview
Description
“2-Amino-1-(3-(ethoxymethyl)pyrrolidin-1-yl)ethan-1-one” is an organic compound . It belongs to the class of organic compounds known as valine and derivatives . These are compounds containing valine or a derivative thereof resulting from the reaction of valine at the amino group or the carboxy group, or from the replacement of any hydrogen of glycine by a heteroatom .
Synthesis Analysis
The synthesis of compounds similar to “this compound” has been reported in the literature . The synthetic strategies used include ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or functionalization of preformed pyrrolidine rings .
Molecular Structure Analysis
The molecule contains a five-membered pyrrolidine ring, which is a nitrogen heterocycle . The pyrrolidine ring is characterized by sp3 hybridization, contributing to the stereochemistry of the molecule . The non-planarity of the ring leads to increased three-dimensional coverage, a phenomenon called "pseudorotation" .
Future Directions
The future directions for “2-Amino-1-(3-(ethoxymethyl)pyrrolidin-1-yl)ethan-1-one” and similar compounds could involve further exploration of their biological activity and potential applications in drug discovery . The pyrrolidine ring is a versatile scaffold for novel biologically active compounds, and medicinal chemists continue to explore this space .
Mechanism of Action
Target of Action
The compound contains a pyrrolidine ring, which is a common structural motif in many biologically active compounds . Pyrrolidine derivatives have been found to interact with a variety of targets, including various enzymes and receptors . .
Mode of Action
The mode of action would depend on the specific targets of the compound. Pyrrolidine derivatives can interact with their targets in a variety of ways, often involving binding to a specific site on the target molecule, which can influence the target’s activity .
Biochemical Pathways
Again, without specific information on the compound’s targets, it’s difficult to say which biochemical pathways might be affected. Compounds containing a pyrrolidine ring have been found to influence a variety of biochemical pathways, depending on their specific targets .
Pharmacokinetics
The pharmacokinetic properties of a compound, including its absorption, distribution, metabolism, and excretion (ADME), can be influenced by many factors, including its chemical structure and the way it is administered. Pyrrolidine derivatives, for example, are often well absorbed and can be metabolized by a variety of enzymes .
Action Environment
The action, efficacy, and stability of a compound can be influenced by a variety of environmental factors, including pH, temperature, and the presence of other molecules. For example, the stability of the compound could be affected by exposure to light or high temperatures .
Biochemical Analysis
Biochemical Properties
2-Amino-1-(3-(ethoxymethyl)pyrrolidin-1-yl)ethan-1-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. The pyrrolidine ring in its structure allows it to act as a versatile scaffold, facilitating interactions with different biological targets. For instance, it may interact with enzymes involved in metabolic pathways, potentially inhibiting or activating them depending on the context . The ethoxymethyl group can also influence its binding affinity and specificity towards these biomolecules.
Cellular Effects
The effects of this compound on cellular processes are profound. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it may modulate signaling pathways by binding to specific receptors or enzymes, thereby altering downstream effects . Additionally, it can affect gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in cellular function and metabolism.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It may bind to specific biomolecules, such as enzymes or receptors, altering their activity. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction . Furthermore, the compound may influence gene expression by interacting with DNA or RNA, leading to changes in the transcriptional or translational processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Its stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but it may degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound can result in sustained changes in cellular processes, which may be beneficial or detrimental depending on the context.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating specific biochemical pathways without causing significant toxicity . At higher doses, it may induce toxic or adverse effects, highlighting the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism, leading to the production of metabolites that may have distinct biological activities . The compound can influence metabolic flux and alter metabolite levels, which can have downstream effects on cellular function and overall metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its biological activity. It may interact with specific transporters or binding proteins that facilitate its uptake and distribution . The compound’s localization and accumulation within cells can influence its efficacy and potential side effects.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. It may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can affect its interactions with biomolecules and its overall biological activity.
Properties
IUPAC Name |
2-amino-1-[3-(ethoxymethyl)pyrrolidin-1-yl]ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2/c1-2-13-7-8-3-4-11(6-8)9(12)5-10/h8H,2-7,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAFCMWPTMRFGFR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1CCN(C1)C(=O)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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